N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a thiophene ring, and a benzyl group
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Thiophene derivatives, another component of this molecule, have also been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It can be inferred from the known activities of benzofuran and thiophene derivatives that this compound likely interacts with its targets to modulate their function, leading to its observed biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran and thiophene derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .
Pharmacokinetics
Result of Action
Based on the known activities of benzofuran and thiophene derivatives, it can be inferred that this compound likely has a wide range of effects at the molecular and cellular level .
Action Environment
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions in significant ways, although the specific nature of these interactions can vary widely depending on the exact structure of the benzofuran compound .
Cellular Effects
Benzofuran compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some benzofuran compounds have been found to have anti-tumor activity, suggesting that they can influence cell proliferation and survival .
Molecular Mechanism
Benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-H arylation reaction.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is reacted with a halogenated benzyl derivative.
Formation of the Final Compound: The final step involves the amidation reaction, where the benzofuran-2-carboxylic acid derivative is reacted with the thiophene-substituted benzylamine under suitable conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzofuran core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.
Thiophene Derivatives: Compounds like suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran core and the thiophene ring, which imparts distinct electronic and steric properties. This combination can lead to unique biological activities and material properties that are not observed in simpler benzofuran or thiophene derivatives .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2S/c22-20(19-11-14-5-2-4-8-18(14)23-19)21-12-15-6-1-3-7-17(15)16-9-10-24-13-16/h1-11,13H,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFHQHFULVBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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